N-[3-(2,6-dimethylphenoxy)propyl]butan-1-amine
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Overview
Description
N-[3-(2,6-dimethylphenoxy)propyl]butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-1-amine group attached to a 2,6-dimethylphenoxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,6-dimethylphenoxy)propyl]butan-1-amine typically involves the reaction of 2,6-dimethylphenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2,6-dimethylphenoxy)propylamine. This intermediate is then reacted with butan-1-amine to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,6-dimethylphenoxy)propyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(2,6-dimethylphenoxy)propyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[3-(2,6-dimethylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[3-(2,6-dimethylphenoxy)propyl]butan-1-amine can be compared with other similar compounds, such as:
N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine: This compound has a similar structure but with a chlorine atom at the 2-position, which may alter its chemical and biological properties.
N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine: This compound has the dimethyl groups at different positions, which can affect its reactivity and applications.
Properties
IUPAC Name |
N-[3-(2,6-dimethylphenoxy)propyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-5-10-16-11-7-12-17-15-13(2)8-6-9-14(15)3/h6,8-9,16H,4-5,7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRCNAKLUSQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=CC=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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